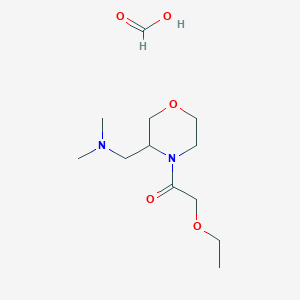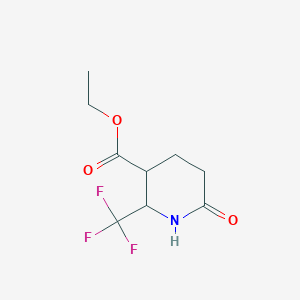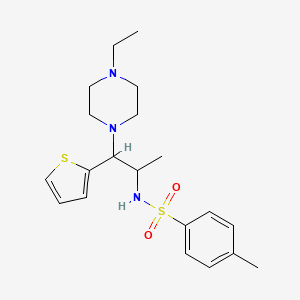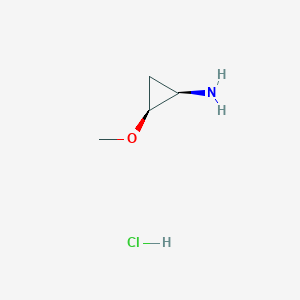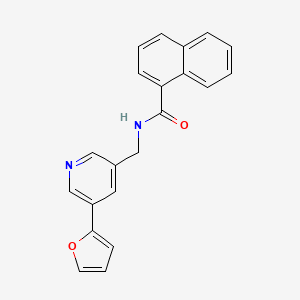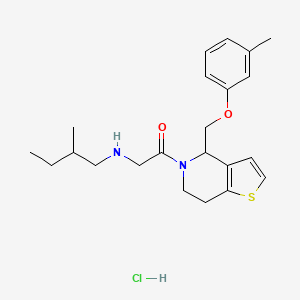![molecular formula C19H14ClN3O4S B2925249 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine CAS No. 883248-61-1](/img/structure/B2925249.png)
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a furan ring, a pyridine ring, and an oxazole ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (oxazole, pyridine, and phenyl rings) and a sulfonyl group. These functional groups could potentially engage in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the oxazole ring can participate in nucleophilic substitution reactions, and the sulfonyl group can act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the sulfonyl group could increase its reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Derivatization
This compound is involved in the development of efficient synthetic routes and chemical transformations. A notable study demonstrates a metal-free three-component domino reaction for preparing sulfonylated furan derivatives. This process highlights a new strategy for synthesizing related compounds, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018). Similarly, the synthesis and exploration of antiviral activities of related 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides demonstrate the compound's relevance in creating derivatives with potential biological activities (Chen et al., 2010).
Corrosion Inhibition
Research on derivatives of the compound, such as "4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid," shows potential applications in corrosion inhibition. These studies reveal their effectiveness as inhibitors for mild steel corrosion in acidic media, suggesting a practical application in protecting industrial metals (Sappani & Karthikeyan, 2014).
Advanced Organic Synthesis
The compound and its derivatives are crucial in advanced organic synthesis, facilitating the formation of complex molecular structures through metal-free photoredox catalysis. This includes the creation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, demonstrating the compound's role in expanding the toolkit for constructing diverse organic molecules (Ociepa et al., 2018).
Molecular Docking and Biological Evaluation
Some derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities, with molecular docking studies suggesting their potential as templates for anti-inflammatory drugs (Ravula et al., 2016). This indicates the compound's applicability in drug discovery and development processes.
Crystal Engineering and Material Science
The compound is also significant in crystal engineering, where derivatives like "4,4'-sulfonyldiphenol" interact with heteroaromatic amines to form hydrogen-bonded structures. These interactions are crucial for designing materials with specific properties and functions, showcasing the compound's importance in material science and engineering (Ferguson et al., 1999).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWDJQPUPFLYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

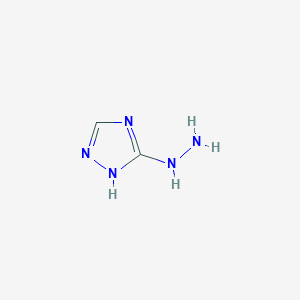
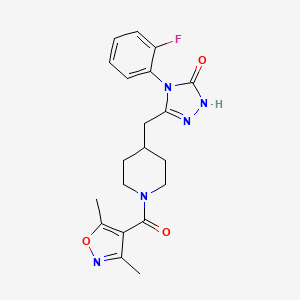
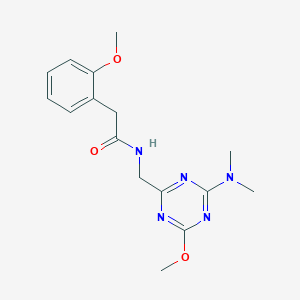
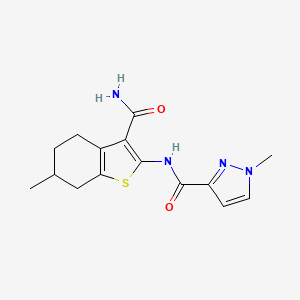
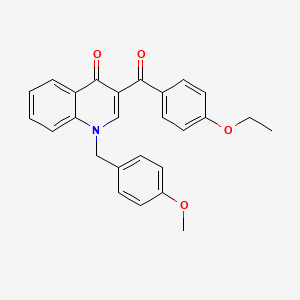
![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)
